Cas no 2229294-55-5 (2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine)

2-Fluoro-2-(1-methylcyclohexyl)ethan-1-amine is a fluorinated amine compound featuring a cyclohexyl substituent with a methyl group at the 1-position. The presence of the fluorine atom adjacent to the amine group enhances its potential as a building block in medicinal chemistry and agrochemical applications, where fluorination can improve metabolic stability and binding affinity. The steric influence of the 1-methylcyclohexyl moiety may contribute to selective reactivity, making it useful for chiral synthesis or as an intermediate in the development of bioactive molecules. Its structural characteristics suggest utility in designing compounds with tailored physicochemical properties, such as increased lipophilicity or conformational rigidity.
2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine structure
2229294-55-5 structure
Product Name:2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine
CAS No:2229294-55-5
MF:C9H18FN
MW:159.244326114655
CID:6593288
PubChem ID:165971676
Update Time:2025-05-21

2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine
    • 2229294-55-5
    • EN300-1780132
    • Inchi: 1S/C9H18FN/c1-9(8(10)7-11)5-3-2-4-6-9/h8H,2-7,11H2,1H3
    • InChI Key: DFHUVGHWJDCNET-UHFFFAOYSA-N
    • SMILES: FC(CN)C1(C)CCCCC1

Computed Properties

  • Exact Mass: 159.142327740g/mol
  • Monoisotopic Mass: 159.142327740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine

Exploring the Unique Properties and Applications of 2-Fluoro-2-(1-Methylcyclohexyl)Ethan-1-Amine (CAS No. 2229294-55-5)

In the ever-evolving landscape of organic chemistry, 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine (CAS No. 2229294-55-5) has emerged as a compound of significant interest to researchers and industry professionals alike. This fluorinated amine derivative combines a unique structural framework with promising chemical properties, making it a valuable building block in various synthetic applications. The presence of both fluoro and amine functional groups on a cyclohexyl backbone creates interesting electronic and steric effects that influence its reactivity and potential uses.

The molecular structure of 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine features a 1-methylcyclohexyl moiety attached to a two-carbon chain bearing both fluorine and amine groups. This arrangement offers several advantages in synthetic chemistry, particularly in the development of novel pharmaceutical intermediates and specialty chemicals. Researchers are particularly interested in how the fluorine substitution affects the compound's polarity, hydrogen bonding capacity, and overall molecular conformation compared to non-fluorinated analogs.

Recent studies have highlighted the potential of 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine in medicinal chemistry applications, where fluorinated compounds are increasingly important due to their ability to modulate biological activity and improve metabolic stability. The compound's structural features make it particularly suitable for creating analogs of bioactive molecules, with the fluorine atom often serving to enhance binding affinity or alter pharmacokinetic properties. While not itself a drug candidate, this amine serves as a versatile precursor in drug discovery programs.

From a synthetic chemistry perspective, the preparation of 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine typically involves multi-step organic transformations starting from readily available cyclohexane derivatives. Modern synthetic approaches often employ fluorination strategies that allow for precise control of stereochemistry at the fluorinated carbon center. The development of efficient synthetic routes to this compound has been an active area of research, with recent publications describing improved yields and selectivity through the use of novel catalysts and reaction conditions.

The physical and chemical properties of 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine make it particularly interesting for materials science applications. The combination of a hydrophobic cyclohexyl ring with polar functional groups creates molecules with unique solubility characteristics and interfacial properties. These attributes have led to investigations into its potential use as a component in specialty polymers, surface modifiers, and other advanced materials where controlled molecular interactions are crucial.

In the context of green chemistry initiatives, researchers are examining how 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine can be produced using more sustainable methods. This includes exploring biocatalytic approaches, solvent-free reactions, and energy-efficient purification techniques. The fluorine atom's presence adds complexity to these efforts, as fluorination reactions traditionally require careful handling and generate waste streams that need proper management. Recent advances in green fluorination methods may help address these challenges for compounds like this one.

The analytical characterization of 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine presents interesting challenges and opportunities for method development. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, provides valuable information about the compound's structure and purity. Mass spectrometry and chromatographic techniques are essential for quality control in its production and applications. Researchers continue to refine analytical methods to better understand this compound's behavior in various environments and formulations.

Looking toward future applications, the unique properties of 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine suggest potential in emerging fields such as fluorine-containing liquid crystals, electrolyte additives for energy storage systems, and specialized ligands for catalysis. The compound's ability to serve as both a hydrogen bond donor (through the amine) and acceptor (through the fluorine) makes it particularly versatile in supramolecular chemistry applications. These diverse potential uses continue to drive interest in this fluorinated amine derivative.

For researchers working with 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine, proper handling and storage are important considerations. While not classified as highly hazardous, standard precautions for amine-containing compounds should be followed, including use in well-ventilated areas and proper personal protective equipment. The compound's stability under various conditions continues to be studied, with particular attention to how the fluorine substitution affects its long-term storage characteristics compared to non-fluorinated analogs.

The commercial availability and scaling up of 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine production have seen growing interest from specialty chemical suppliers. As demand increases for fluorinated building blocks in pharmaceutical and materials research, reliable sources of high-purity material become increasingly important. Current market trends suggest that compounds like this one will continue to gain attention as the importance of fluorinated molecules in various industries continues to grow.

In conclusion, 2-fluoro-2-(1-methylcyclohexyl)ethan-1-amine (CAS No. 2229294-55-5) represents an interesting example of how strategic fluorine incorporation can create valuable chemical tools for research and development. Its unique combination of structural features and chemical properties ensures that it will remain an important compound in the toolkit of synthetic chemists working across multiple disciplines. As synthetic methods improve and new applications emerge, this fluorinated amine derivative is likely to see expanded use in both academic and industrial settings.

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